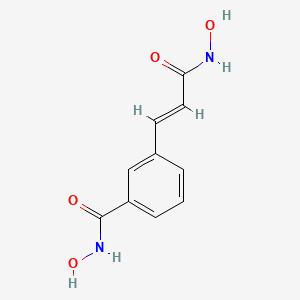

m-carboxycinnamic acid bishydroxamide

描述

间羧基肉桂酸双羟酰胺 (CBHA) 是一种杂化极性化合物,以其强大的组蛋白脱乙酰酶 (HDAC) 抑制活性而闻名。 它因其诱导多种转化细胞终末分化和凋亡的能力而被广泛研究,使其成为抗癌治疗的有希望的候选药物 .

准备方法

合成路线和反应条件

CBHA 可以通过多步合成过程合成,该过程涉及间羧基肉桂酸与羟胺的反应。 反应通常涉及使用二甲基甲酰胺 (DMF) 等溶剂,并且需要氧气环境以促进双羟酰胺结构的形成 .

工业生产方法

虽然 CBHA 的具体工业生产方法没有得到广泛的文献记载,但合成过程通常遵循与实验室规模制备相同的原理,并对更大规模的反应和纯化过程进行调整,以确保高产率和纯度。

化学反应分析

反应类型

CBHA 会发生多种化学反应,包括:

氧化: CBHA 可以被氧化形成相应的肟。

还原: CBHA 的还原可以导致胺的形成。

取代: CBHA 可以参与亲核取代反应,其中羟胺基团被其他亲核试剂取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用还原剂如氢化锂铝 (LiAlH4)。

取代: 胺和硫醇等亲核试剂可以在碱性条件下使用。

主要生成产物

氧化: 肟的形成。

还原: 伯胺和仲胺的形成。

取代: 取代的羟肟酸酯的形成。

科学研究应用

Histone Deacetylase Inhibition

Mechanism of Action

CBHA acts as a potent inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3 with ID50 values of 10 nM and 70 nM, respectively . By inhibiting these enzymes, CBHA increases the acetylation of histones, leading to altered gene expression associated with cell differentiation and apoptosis.

Cancer Research

CBHA has shown promising results in inducing apoptosis in various transformed cell lines. Studies indicate that it can suppress tumor growth effectively, making it a candidate for therapeutic strategies in cancer treatment . For instance, it has been noted to enhance the expression of CD95/CD95 ligand in neuroblastoma cells, promoting apoptosis .

Regenerative Medicine

Somatic Cell Nuclear Transfer (SCNT)

CBHA has been evaluated for its role in improving somatic nucleus reprogramming during SCNT. Research indicates that treatment with CBHA enhances the developmental potential of cloned embryos, increasing their capacity to reach pre- and post-implantation stages . This effect is attributed to the compound's ability to modify the acetylation status of somatic nuclei, thereby promoting better outcomes in embryonic stem cell derivation.

Comparative Studies

In comparative studies against other HDAC inhibitors like trichostatin A, CBHA demonstrated superior efficacy in enhancing blastocyst quality and overall developmental competence of embryos derived from SCNT .

Applications in Agriculture

Animal Cloning

The application of CBHA extends into agricultural biotechnology, specifically in improving the efficiency of cloning techniques in livestock. By enhancing the quality of cloned embryos, CBHA may contribute to advancements in animal breeding and genetic research .

Case Studies and Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Richon et al. (1998) | Cancer | Induction of differentiation and apoptosis in transformed cells using CBHA. |

| Glick et al. (1999) | Neuroblastoma | Enhanced CD95/CD95 ligand expression leading to increased apoptosis. |

| J Biol Chem (2010) | SCNT | Improved developmental potential of cloned embryos treated with CBHA compared to controls. |

| RDA Journal (2015) | Animal Development | Increased histone acetylation intensity in donor cells enhances cloning efficiency. |

作用机制

CBHA 主要通过抑制组蛋白脱乙酰酶 (HDAC) 来发挥其作用。通过抑制 HDAC,CBHA 诱导组蛋白的高乙酰化,导致染色质结构发生改变,并增加特定基因的转录活性。 这导致癌细胞的终末分化、细胞周期阻滞和凋亡 . BH3 仅蛋白 Bmf 已被确定为 CBHA 诱导的凋亡的关键介质 .

相似化合物的比较

类似化合物

曲古霉素 A (TSA): 另一种具有类似作用机制的强效 HDAC 抑制剂。

西罗莫司 (SAHA): 一种著名的 HDAC 抑制剂,用于癌症治疗。

丙戊酸 (VPA): 一种不太强效的 HDAC 抑制剂,具有更广泛的临床应用。

CBHA 的独特性

CBHA 的独特性在于其杂化极性结构,这增强了其诱导转化细胞终末分化和凋亡的能力。 其强大的 HDAC 抑制活性以及上调特定促凋亡蛋白(如 Bmf)的能力使其成为靶向癌症治疗的有希望的候选药物 .

生物活性

m-Carboxycinnamic acid bishydroxamide (CBHA) is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its biological activities, particularly in the context of cellular reprogramming and cancer therapy. This compound has been shown to modulate epigenetic regulation, thereby influencing gene expression and cellular behavior.

CBHA primarily functions by inhibiting HDAC enzymes, specifically HDAC1 and HDAC3, which play critical roles in the acetylation status of histones. By preventing the deacetylation of histones, CBHA promotes a more relaxed chromatin structure, facilitating transcriptional activation of genes involved in cell cycle regulation and apoptosis.

Key Findings on Biological Activity

- Apoptosis Induction : CBHA has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma. In vitro studies demonstrated that CBHA could effectively suppress tumor growth in SCID mice models at dosages of 200 mg/kg, highlighting its potential as an anti-cancer agent .

- Enhancement of Somatic Cell Nuclear Transfer (SCNT) : Research indicates that CBHA significantly improves the efficiency of somatic nucleus reprogramming. In experiments with mouse cloned embryos, CBHA treatment led to a higher rate of blastocyst formation and improved developmental potential compared to other HDAC inhibitors like trichostatin A (TSA). Optimal concentrations for enhancing blastocyst quality were identified between 1 to 20 µM .

- Cellular Reprogramming : CBHA has been reported to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs). This effect is attributed to its ability to modify histone acetylation patterns during the early stages of reprogramming .

Case Studies

- Neuroblastoma Treatment : In a study involving nine different neuroblastoma cell lines, CBHA was found to induce significant apoptosis, demonstrating its potential as a therapeutic agent for this aggressive cancer type .

- SCNT Efficiency : In a comparative analysis of SCNT embryos treated with CBHA versus TSA, it was observed that CBHA resulted in a higher number of viable blastocysts and reduced apoptosis rates within those embryos .

Table 1: Effects of CBHA on Blastocyst Formation

| Treatment | Concentration (µM) | Blastocyst Rate (%) | Apoptotic Cell Count |

|---|---|---|---|

| Control | - | 54.8 | High |

| Trichostatin A | 100 | 54.8 | Moderate |

| This compound | 1-20 | 69-71 | Low |

Table 2: IC50 Values for HDAC Inhibition

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) |

|---|---|---|

| This compound | 0.01 | 0.07 |

| Trichostatin A | 0.025 | 0.05 |

属性

IUPAC Name |

N-hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKBQNOPCSXWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274380 | |

| Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174664-65-4 | |

| Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。